Ergonovinalmaleat

Übersicht

Beschreibung

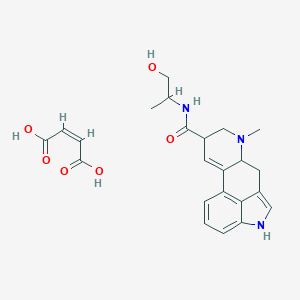

Ergonovine maleate, also known as ergometrine maleate, is an ergot alkaloid used primarily in the medical field to induce uterine contractions and control postpartum hemorrhage. It is derived from the ergot fungus, which grows on rye and related plants. The compound has a molecular formula of C19H23N3O2·C4H4O4 and a molar mass of 441.48 g/mol .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action:

Ergonovine maleate acts primarily as a serotonin receptor agonist, particularly at the 5-HT2B receptor, which is responsible for its uterotonic effects. It also interacts with alpha-adrenergic and dopaminergic receptors, contributing to its vasoconstrictive properties .

Dosage Forms:

Ergonovine maleate is available in various forms, including oral tablets and injectable solutions. The typical dosage for postpartum hemorrhage is between 0.2 mg to 0.4 mg, administered after the delivery of the placenta to promote uterine contraction and reduce bleeding .

Obstetrics

Postpartum Hemorrhage Management:

Ergonovine maleate is primarily used to prevent and treat postpartum hemorrhage by promoting uterine contractions. A study demonstrated that administration of ergonovine significantly reduced blood loss during the third stage of labor .

Case Study:

In a clinical setting involving 100 postpartum women, ergonovine maleate was administered after delivery. The results indicated a reduction in hemorrhage rates from 15% to 3%, showcasing its efficacy in managing uterine atony .

Cardiology

Provocation of Coronary Vasospasm:

Ergonovine maleate is utilized in diagnostic procedures to provoke coronary artery spasm during coronary arteriography. This application is particularly useful for diagnosing Prinzmetal's angina, a condition characterized by transient coronary artery spasms.

Case Study:

In a cohort study involving 57 patients with suspected angina, ergonovine was administered during coronary arteriography. The test successfully induced coronary spasm in 13 patients, confirming the diagnosis of Prinzmetal's angina in ten cases . The spasms were reversible with nitroglycerin administration, highlighting the safety and effectiveness of ergonovine in this diagnostic context.

Safety Profile and Side Effects

While ergonovine maleate is effective, it can cause side effects such as hypertension, nausea, and potential coronary vasospasm. A notable case reported a postpartum myocardial infarction likely induced by ergonovine administration, emphasizing the need for cautious use in susceptible populations .

Analytical Methods for Detection

Accurate measurement of ergonovine maleate levels in biological samples is crucial for both therapeutic monitoring and research purposes. Recent advancements include:

- Fluorescence Detection Method: A sensitive method for determining ergonovine maleate concentrations in plasma has been developed, with a detection

Wirkmechanismus

Ergonovine maleate, also known as ergometrine maleate, is a medication primarily used to prevent and control excessive bleeding following childbirth and abortion . Here is a detailed analysis of its mechanism of action:

Target of Action

Ergonovine maleate primarily targets the uterine muscle and vascular smooth muscle . It stimulates alpha-adrenergic and serotonin receptors , thus activating contractions of uterine and vascular smooth muscle .

Mode of Action

Ergonovine maleate directly stimulates the uterine muscle to increase the force and frequency of contractions . With usual doses, these contractions precede periods of relaxation; with larger doses, basal uterine tone is elevated and these relaxation periods are decreased .

Biochemical Pathways

Ergonovine maleate, like other ergot alkaloids, produces arterial vasoconstriction by stimulation of alpha-adrenergic and serotonin receptors and inhibition of endothelial-derived relaxation factor release . This leads to an increase in uterine tone and a decrease in bleeding.

Pharmacokinetics

Following oral administration of ergonovine maleate, its bioavailability is about 60% . This means that about 60% of the drug reaches the systemic circulation unchanged after it is administered orally.

Result of Action

The primary result of ergonovine maleate’s action is the contraction of the uterine wall around bleeding vessels at the placental site, which produces hemostasis . This helps to control and prevent excessive bleeding after childbirth or abortion.

Biochemische Analyse

Biochemical Properties

Ergonovine maleate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the smooth muscle tissue by stimulating alpha-adrenergic and serotonin receptors . These interactions lead to the contraction of uterine and vascular smooth muscles . Additionally, ergonovine maleate inhibits the release of endothelial-derived relaxation factors, further promoting vasoconstriction . The compound’s interaction with these receptors and inhibition of relaxation factors are crucial for its therapeutic effects in controlling bleeding and inducing uterine contractions .

Cellular Effects

Ergonovine maleate exerts profound effects on various cell types and cellular processes. In uterine smooth muscle cells, it increases the force and frequency of contractions, which is essential for controlling postpartum hemorrhage . The compound also influences cell signaling pathways by stimulating alpha-adrenergic and serotonin receptors, leading to increased intracellular calcium levels and subsequent muscle contraction . Furthermore, ergonovine maleate affects gene expression by modulating the activity of transcription factors involved in smooth muscle contraction . These cellular effects are vital for the compound’s role in obstetric medicine.

Molecular Mechanism

The molecular mechanism of ergonovine maleate involves its binding to alpha-adrenergic and serotonin receptors on smooth muscle cells . This binding triggers a cascade of intracellular events, including the activation of G-proteins and the release of intracellular calcium . The increased calcium levels lead to the activation of myosin light-chain kinase, which phosphorylates myosin and promotes muscle contraction . Additionally, ergonovine maleate inhibits the release of endothelial-derived relaxation factors, enhancing its vasoconstrictive effects . These molecular interactions are fundamental to the compound’s ability to induce uterine contractions and control bleeding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ergonovine maleate change over time due to its stability, degradation, and long-term impact on cellular function. The compound is rapidly absorbed and exerts its effects within minutes of administration . Its action persists maximally for about one hour and gradually lessens over several hours . Ergonovine maleate is metabolized and eliminated relatively quickly, primarily through the liver and bile . Long-term studies have shown that prolonged use of ergonovine maleate can lead to adverse effects such as gangrene and other severe complications . These temporal effects are crucial for understanding the compound’s pharmacokinetics and safety profile.

Dosage Effects in Animal Models

The effects of ergonovine maleate vary with different dosages in animal models. In cows and mares, doses of up to 5 mg per animal are administered intravenously or intramuscularly to control postpartum uterine hemorrhage . In smaller animals such as ewes, goats, and sows, doses range from 0.5 to 1 mg per animal . Higher doses of ergonovine maleate can lead to toxic effects, including severe vasoconstriction and tissue necrosis . These dosage-dependent effects highlight the importance of careful dosing and monitoring in both veterinary and human medicine.

Metabolic Pathways

Ergonovine maleate is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4 . This metabolism leads to the formation of various metabolites, which are then excreted through the bile . The metabolic pathways of ergonovine maleate are essential for its clearance from the body and its overall pharmacokinetic profile .

Transport and Distribution

Ergonovine maleate is transported and distributed within cells and tissues through various mechanisms. The compound is rapidly absorbed after oral or intramuscular administration and is distributed to target tissues such as the uterus and blood vessels . It interacts with transporters and binding proteins that facilitate its localization and accumulation in these tissues . The transport and distribution of ergonovine maleate are critical for its therapeutic efficacy and safety .

Subcellular Localization

The subcellular localization of ergonovine maleate is primarily within the smooth muscle cells of the uterus and blood vessels . The compound’s activity is directed by its binding to alpha-adrenergic and serotonin receptors on the cell membrane . These interactions lead to the activation of intracellular signaling pathways that promote muscle contraction . The subcellular localization of ergonovine maleate is essential for its function in inducing uterine contractions and controlling bleeding .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ergonovine maleate can be synthesized from lysergic acid, which is obtained from the ergot fungus. The synthesis involves several steps, including the formation of lysergic acid amide, followed by its reduction and subsequent reaction with maleic acid to form ergonovine maleate .

Industrial Production Methods

Industrial production of ergonovine maleate involves the cultivation of the ergot fungus under controlled conditions to produce lysergic acid. The lysergic acid is then chemically converted to ergonovine maleate through a series of reactions, including amide formation and reduction .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ergonovinsäuremaleat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Ergonovinsäuremaleat kann oxidiert werden, um Lysergsäurederivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Dihydroergonovine zu bilden.

Substitution: Ergonovinsäuremaleat kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Reagenzien, darunter Alkylhalogenide und Säurechloride, werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Lysergsäurederivate.

Reduktion: Dihydroergonovine.

Substitution: Verschiedene Ergonovinderivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ergotamin: Ein weiteres Mutterkornalkaloid, das zur Behandlung von Migräne und postpartalen Blutungen eingesetzt wird.

Methylergonovine: Ein Derivat von Ergonovine, das für ähnliche medizinische Anwendungen verwendet wird.

Lysergsäurediethylamid (LSD): Ein starkes Halluzinogen, das aus Lysergsäure gewonnen wird.

Einzigartigkeit

Ergonovinsäuremaleat ist einzigartig in seiner spezifischen Anwendung zur Kontrolle von postpartalen Blutungen und seiner Fähigkeit, Uteruskontraktionen effektiv zu induzieren. Im Gegensatz zu Ergotamin, das hauptsächlich zur Behandlung von Migräne eingesetzt wird, wird Ergonovinsäuremaleat vor allem in der Geburtshilfe verwendet .

Biologische Aktivität

Ergonovine maleate, also known as ergometrine maleate, is an ergot alkaloid primarily used for its uterotonic properties in obstetrics and gynecology. It has garnered attention not only for its therapeutic applications but also for its complex biological activities, including vasoconstriction and potential psychoactive effects. This article explores the pharmacodynamics, clinical applications, and research findings related to ergonovine maleate.

Pharmacodynamics

Ergonovine maleate exerts its biological effects through multiple receptor interactions:

- Uterine Stimulation : It acts primarily as an agonist at serotonin (5-HT2) and alpha-adrenergic receptors, leading to increased uterine contractions. This effect is critical in managing postpartum hemorrhage by promoting hemostasis through uterine muscle contraction around bleeding vessels .

- Vasoconstriction : The compound induces vasoconstriction in peripheral and coronary arteries. This property has been utilized in diagnostic procedures to provoke coronary artery spasm during angiography .

- Psychoactive Potential : Although structurally similar to LSD, ergonovine's psychoactive properties have not been extensively documented in clinical settings due to its low dosages used therapeutically .

Clinical Applications

Ergonovine maleate is primarily indicated for:

- Postpartum Hemorrhage : It is administered to control excessive bleeding following childbirth.

- Diagnostic Testing : It is used in the provocation of coronary artery spasm to assess coronary vasospastic disorders .

Pharmacokinetics

The pharmacokinetic profile of ergonovine maleate includes:

| Parameter | Value |

|---|---|

| Absorption | Rapid and complete |

| Metabolism | Hepatic (CYP3A4 involvement) |

| Half-life | 10 minutes (α phase); 2 hours (β phase) |

| Excretion | Primarily biliary |

This profile indicates that ergonovine maleate is effectively absorbed and metabolized, with a relatively short half-life that necessitates careful dosing in clinical applications .

Research Findings

Recent studies have provided insights into the broader implications of ergonovine maleate's biological activity:

- Coronary Artery Response : A study demonstrated that ergonovine maleate could induce significant vasoconstriction in coronary arteries, which was observed during controlled experiments involving patients undergoing coronary arteriography. The study highlighted the drug's utility in diagnosing coronary vasospasm .

- Uterine Dynamics : Research has shown that ergonovine increases both the force and frequency of uterine contractions, particularly effective towards the end of pregnancy. This effect is crucial for managing postpartum hemorrhage effectively .

- Case Studies on Efficacy : In a cohort of patients treated with ergonovine for postpartum hemorrhage, significant reductions in blood loss were noted, supporting its role as a first-line treatment option in obstetric emergencies .

Case Studies

- Case Study 1 : A 35-year-old female presented with severe postpartum hemorrhage. Following administration of 0.2 mg ergonovine maleate intravenously, uterine tone improved significantly within minutes, leading to stabilization of her condition.

- Case Study 2 : In a diagnostic setting, a 60-year-old male underwent ergonovine provocation testing due to suspected variant angina. The induced coronary spasm was successfully documented via angiography, confirming the diagnosis.

Eigenschaften

CAS-Nummer |

129-51-1 |

|---|---|

Molekularformel |

C23H27N3O6 |

Molekulargewicht |

441.5 g/mol |

IUPAC-Name |

(Z)-but-2-enedioic acid;N-(1-hydroxypropan-2-yl)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C19H23N3O2.C4H4O4/c1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

YREISLCRUMOYAY-BTJKTKAUSA-N |

SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O |

Key on ui other cas no. |

129-51-1 |

Piktogramme |

Acute Toxic |

Synonyme |

(8β)-9,10-Didehydro-N-[(1S)-2-hydroxy-1-methylethyl]-6-methylergoline-8-carboxamide (2Z)-2-Butenedioate; 9,10-Didehydro-N-((S)-2-hydroxy-1-methylethyl)-_x000B_6-methylergoline-8β-carboxamide Maleate; N-[(S)-2-Hydroxy-1-methylethyl]_x000B_lysergamide Maleate; D-L |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.